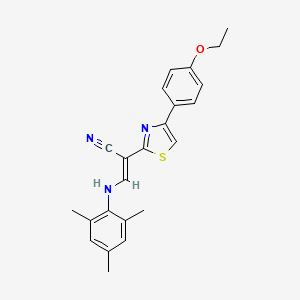![molecular formula C14H13N3OS3 B2498915 2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide CAS No. 1171083-78-5](/img/structure/B2498915.png)
2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiazole-5-carboxamide, also known as DMTC, is a chemical compound that has been extensively studied for its potential use in scientific research. DMTC is a thiazole-based compound that is synthesized through a multistep process involving various chemical reactions.
Scientific Research Applications
Antibacterial Agents
A study designed and synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide. Among these, certain compounds displayed promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit antibacterial activity at non-cytotoxic concentrations and were analyzed for their structure-activity relationships (Palkar et al., 2017).
Photoreactions
Research on the photooxidation of 2-(4-thiazolyl)-1H-benzimidazole (Thiabendazole) in methanol revealed various photolysis products. This study provides insights into the reaction mechanisms of thiazole derivatives under specific conditions (Mahran et al., 1983).
Nonsteroidal Anti-Inflammatory Drugs
A study synthesized four compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, showing anti-inflammatory activity. These compounds were coupled with the acid chlorides of either 3- or 4-(N,N-dimethylamino)benzoic acid. The hydrochloride salts of some compounds displayed anti-inflammatory activity without adversely affecting myocardial function (Lynch et al., 2006).
Anticancer Evaluation
A study involved the synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluated for their in vitro anticancer activity. Most of the synthesized compounds exhibited promising anticancer activity against various human cancer cell lines (Tiwari et al., 2017).
Corrosion Inhibition
Research on benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions showed that these compounds can adsorb onto surfaces, providing significant corrosion protection. The study also involved density functional theory calculations to correlate theoretical and experimental results (Hu et al., 2016).
Antiviral Activity
A study explored the synthesis of certain thiazole C-nucleosides, which exhibited significant antiviral activity against various viruses and were also evaluated as potential inhibitors of purine nucleotide biosynthesis (Srivastava et al., 1977).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with various biological targets, leading to their use as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .
Biochemical Pathways
Thiazole derivatives have been reported to affect a variety of biological activities and could potentially influence numerous biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility and stability, could potentially be influenced by environmental factors .
Properties
IUPAC Name |
2,4-dimethyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS3/c1-7-12(20-8(2)15-7)13(18)17-14-16-11-9(19-3)5-4-6-10(11)21-14/h4-6H,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPODFEXOHSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC3=C(S2)C=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2498839.png)






![3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2498849.png)
![N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2498850.png)

![2-[2-oxo-2-(piperidin-1-yl)ethyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2498854.png)

